17-Ketotrilostane

Description

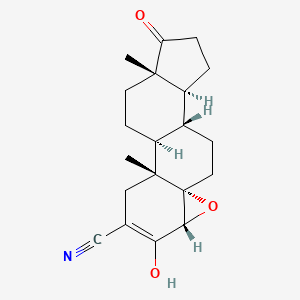

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,6R,8S,11R,12S,16S)-5-hydroxy-2,16-dimethyl-15-oxo-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-14,17,23H,3-9H2,1-2H3/t12-,13-,14-,17+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGERVOWULWKCTQ-SXFTZYMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC45C3(CC(=C(C4O5)O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@]45[C@@]3(CC(=C([C@H]4O5)O)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94152-62-2 | |

| Record name | Ketotrilostane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094152622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Derivatization Strategies for 17 Ketotrilostane

Biosynthesis and In Vivo Formation of 17-Ketotrilostane from Precursor Steroids and Xenobiotics

This compound is the primary and most active metabolite of trilostane (B1684498), a xenobiotic steroid analogue. mdpi.comsurrey.ac.uk Trilostane itself is a pro-drug, undergoing metabolic conversion in the body to form the more potent this compound. mdpi.comresearchgate.net This biotransformation is a critical step for the compound's biological activity. surrey.ac.uk

The conversion of trilostane to this compound occurs primarily in the liver. researchgate.net This metabolic process is reversible, with evidence suggesting that trilostane and this compound can interconvert within the body. wikipedia.orgnih.gov Studies in rats have shown that when this compound is administered, trilostane is formed within minutes. uni-giessen.de This interconversion helps to conserve the active compounds in the body. nih.gov

The enzymatic basis for this transformation involves the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. patsnap.comresearchgate.net Trilostane competitively inhibits this enzyme, which is essential for the synthesis of various steroid hormones, including cortisol and aldosterone (B195564). patsnap.comresearchgate.netvin.com The conversion to this compound results in a molecule that is an even more potent inhibitor of 3β-HSD. surrey.ac.uknih.gov Ex vivo studies have demonstrated that this compound is significantly more effective at inhibiting cortisol and corticosterone (B1669441) secretion than trilostane. mdpi.comresearchgate.netnih.gov In fact, this compound is reported to be intrinsically twice as active as its parent compound. surrey.ac.uk

Laboratory-Scale Synthetic Routes for this compound and its Analogues

The laboratory synthesis of this compound is essential for detailed pharmacological and biochemical investigations. One documented synthetic method involves the oxidation of trilostane. researchgate.net Pyridinium chlorochromate has been used to oxidize trilostane, yielding an α,β-unsaturated cyanoketone (B1222219) intermediate. researchgate.net Subsequent hydrogenation of this intermediate leads to the formation of this compound. researchgate.net This process has been utilized to prepare metabolites of trilostane for further study. researchgate.net

The stereochemistry of these synthetic transformations is a critical aspect, and nuclear magnetic resonance (NMR) analysis has been employed to establish the stereochemical configurations of the resulting compounds and their derivatives, such as cyano-acetates. researchgate.net The structural characterization of this compound and its parent compound, trilostane, has also been accomplished through X-ray crystallography. researchgate.net

Rational Design Principles for Novel this compound Derivatives in Academic Research

The rational design of novel derivatives of this compound in academic research is primarily focused on understanding and improving its interaction with the target enzyme, 3β-hydroxysteroid dehydrogenase (3β-HSD). The goal is to develop compounds with enhanced potency and selectivity.

Molecular modeling techniques have been employed to study the structure of trilostane and its metabolites, including this compound. researchgate.net These computational studies analyze properties such as electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO) to predict the reactivity and interaction of these molecules with biological targets. researchgate.net For instance, the electrostatic potential can indicate sites susceptible to electrophilic attack, which is relevant for enzyme-inhibitor interactions. researchgate.net Such analyses provide a theoretical framework for designing new derivatives with improved binding characteristics.

The synthesis and characterization of new derivatives are crucial for validating these theoretical models. For example, a novel derivative of trilostane has been synthesized and structurally characterized, expanding the chemical space available for SAR (Structure-Activity Relationship) studies. researchgate.net By systematically modifying the trilostane and this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can identify key structural features required for potent inhibition of 3β-HSD.

Metabolic Disposition and Interconversion Dynamics of 17 Ketotrilostane in Preclinical Models

Characterization of Trilostane (B1684498) Biotransformation to 17-Ketotrilostane in Experimental Animal Systems

Following administration, trilostane undergoes significant metabolism, with this compound emerging as a principal and more potent active metabolite. mdpi.comnih.govresearchgate.net This biotransformation has been observed across different species used in preclinical research.

In rats, trilostane is metabolized in the liver and partially converted to this compound. askjpc.org Studies in this model have confirmed the rapid appearance of this compound in plasma following trilostane administration. uni-giessen.de Similarly, research in dogs has shown that trilostane is converted to active metabolites, including this compound, in the liver. vin.com Although the metabolic pathways have not been as extensively detailed in dogs as in rats, the presence of this compound has been confirmed. core.ac.ukaskjpc.org

Ex vivo studies using canine adrenal gland slices have provided direct evidence of the superior potency of this compound. In these experiments, this compound was found to be significantly more effective than trilostane at inhibiting the secretion of cortisol and corticosterone (B1669441). researchgate.netnih.gov Specifically, this compound was 4.9 times more potent in inhibiting cortisol secretion and 2.4 times more potent for corticosterone secretion. nih.gov

| Compound | IC50 for Cortisol Inhibition (ng/mL) | IC50 for Corticosterone Inhibition (ng/mL) |

|---|---|---|

| Trilostane | 480 | 95.0 |

| This compound | 98.4 | 39.6 |

Elucidation of Reversible Metabolic Interconversion between this compound and Trilostane

A noteworthy aspect of trilostane's metabolism is the reversible interconversion between the parent drug and its 17-keto metabolite. mdpi.comnih.govresearchgate.netwikiwand.comegnlab.com This dynamic equilibrium means that not only is trilostane converted to this compound, but this compound can also be converted back to trilostane. researchgate.netnih.gov

This interconversion has been specifically demonstrated in rats. nih.gov When trilostane is administered, this compound is rapidly formed. core.ac.ukuni-giessen.de Conversely, when this compound is administered to rats, trilostane is detected within minutes, confirming the bidirectional nature of this metabolic pathway. core.ac.uknih.gov This process effectively conserves trilostane within the body, as the metabolite can act as a reservoir for the parent compound. researchgate.netnih.gov In healthy rats, this interconversion continues until an equilibrium is reached. uni-giessen.de

The presence of both compounds in plasma shortly after administration in various species provides further evidence for this rapid and reversible metabolic relationship. mdpi.comnih.gov

Pharmacokinetic Profiles of this compound in Specific Animal Models (e.g., Rats, Dogs)

The pharmacokinetic profile of this compound is closely tied to that of its parent compound, trilostane.

In rats: Pharmacokinetic studies following intravenous administration of both trilostane and this compound have been conducted to characterize their disposition. nih.gov Following oral administration of trilostane, it is well-absorbed from the gastrointestinal tract. hpra.ie The interconversion between trilostane and this compound is a key feature of their pharmacokinetics in this model. mdpi.comresearchgate.netnih.gov

In dogs: Following oral administration, trilostane is rapidly absorbed, with peak plasma concentrations of the parent drug occurring between 1.5 to 2 hours. core.ac.ukvin.com The primary active metabolite, this compound, follows a similar pattern of rapid appearance in the plasma. europa.eueuropa.eu Plasma concentrations of trilostane typically return to near baseline levels within 10 to 18 hours after administration. vin.com

Pharmacokinetic data in dogs have demonstrated considerable inter-individual variability. europa.eu Factors such as the presence of food can influence absorption; one study in beagles showed that trilostane was absorbed more extensively when given with food. europa.eueuropa.eu

| Administration Condition | AUC (micrograms/ml/min) | Time to Peak Plasma Concentration (hours) |

|---|---|---|

| Fasted | 16 - 175 | 0.5 - 2.5 |

| Fed | 52 - 281 | 0.5 - 2.5 |

Excretion Pathways of this compound and its Conjugates in Animal Models

In rats, trilostane and its metabolites, including this compound, are primarily excreted in the feces. askjpc.orghpra.ieeuropa.eueuropa.eu This indicates that biliary excretion is the major pathway for elimination in this species. hpra.ieeuropa.eueuropa.eu The metabolism in rats involves both conjugated and unconjugated forms, with conjugated metabolites being excreted via the bile and unconjugated forms via the urine. mdpi.comnih.gov

In contrast, studies in monkeys have shown that excretion is divided almost equally between the urine and feces. hpra.ieeuropa.eueuropa.eu The excretory pathway for dogs has not been definitively established. core.ac.uk

Molecular Mechanisms of 17 Ketotrilostane Action and Enzymatic Inhibition

Kinetic Analysis of 3β-Hydroxysteroid Dehydrogenase Inhibition by 17-Ketotrilostane

This compound is a recognized inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. wikipedia.org This enzyme is critical for the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, progestogens, androgens, and estrogens. wikipedia.org 3β-HSD catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids, a pivotal step in steroid production. wikipedia.org Specifically, it is involved in the conversion of pregnenolone (B344588) to progesterone (B1679170), 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, dehydroepiandrosterone (B1670201) (DHEA) to androstenedione (B190577), and androstenediol (B1197431) to testosterone (B1683101). wikipedia.orgresearchgate.net

Kinetic studies have demonstrated that Trilostane (B1684498), the parent compound of this compound, acts as a competitive inhibitor of 3β-HSD. nih.govresearchgate.net Research on different isoforms of the enzyme has shown that Trilostane competitively inhibits 3β-HSD1 with a high affinity (Ki = 0.10 μM), while it noncompetitively inhibits 3β-HSD2 with a significantly lower affinity (Ki = 1.60 μM). researchgate.net this compound is considered more active than Trilostane as a 3β-HSD inhibitor, circulating at levels three times higher than its parent compound. wikipedia.org The conversion between Trilostane and this compound is reversible. wikipedia.orgmdpi.com

Comparative Enzymatic Potency and Selectivity of this compound versus Trilostane on Steroidogenic Enzymes

Ex vivo studies have consistently shown that this compound is a more potent inhibitor of steroidogenesis than Trilostane. mdpi.com In a study using canine adrenal gland tissue, this compound was found to be 4.9 times more potent in inhibiting cortisol secretion and 2.4 times more potent in inhibiting corticosterone (B1669441) secretion compared to Trilostane. researchgate.netnih.gov

The concentrations required to inhibit the secretion of cortisol and corticosterone by 50% (IC50) were significantly lower for this compound. researchgate.netnih.gov

| Compound | Cortisol IC50 (ng/mL) | Corticosterone IC50 (ng/mL) |

|---|---|---|

| Trilostane | 480 | 95.0 |

| This compound | 98.4 | 39.6 |

This enhanced potency of this compound highlights its primary role in the therapeutic effects observed following Trilostane administration. mdpi.com While both compounds target 3β-HSD, the selectivity of this compound for different steroidogenic pathways appears more pronounced. researchgate.netnih.gov

Modulation of Steroid Hormone Biosynthesis Pathways by this compound in In Vitro and Ex Vivo Systems

As a potent inhibitor of 3β-HSD, this compound directly impacts the synthesis of glucocorticoids. mdpi.comresearchgate.net By blocking the conversion of pregnenolone to progesterone, it disrupts the production of downstream hormones, including cortisol and corticosterone. wikipedia.orgresearchgate.net Ex vivo studies on canine adrenal glands have demonstrated a dose-dependent inhibition of cortisol and corticosterone secretion by this compound. researchgate.net These findings confirm that this compound is more effective than Trilostane in reducing glucocorticoid output from adrenal tissue. mdpi.comresearchgate.net

The synthesis of aldosterone (B195564), a key mineralocorticoid, is also dependent on the 3β-HSD enzyme for the conversion of pregnenolone to progesterone. mdpi.commedscape.com Consequently, this compound's inhibitory action on 3β-HSD also affects aldosterone production. researchgate.net Studies have shown that Trilostane and its active metabolite can inhibit aldosterone biosynthesis. researchgate.net Research on canine adrenal glands has indicated that both Trilostane and this compound inhibit aldosterone secretion, although the primary focus of many studies has been on their more pronounced effects on glucocorticoids. researchgate.net

The production of androgens and estrogens is reliant on precursors synthesized via the 3β-HSD pathway. wikipedia.org this compound's inhibition of 3β-HSD blocks the conversion of DHEA to androstenedione, a crucial step in the formation of androgens like testosterone and subsequently estrogens. wikipedia.orgnih.gov While Trilostane is not an aromatase inhibitor, it can inhibit estrogen synthesis by limiting the availability of androgen precursors. wikipedia.org In vitro studies on prostate cancer cell lines have shown that Trilostane inhibits the production of androstenedione and testosterone from DHEA. nih.gov

Investigations of this compound Interaction with Other Steroid-Modifying Enzymes (e.g., 11β-Hydroxysteroid Dehydrogenase)

Beyond its primary action on 3β-HSD, there is evidence suggesting that Trilostane and its metabolites may interact with other steroid-modifying enzymes. Some studies indicate that Trilostane can affect the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme that interconverts active cortisol and inactive cortisone. nih.govmdpi.com Research in healthy dogs suggested that Trilostane might modify the expression of 11β-HSD enzymes in the adrenal glands. nih.govmdpi.com However, another study in rats found no effect of Trilostane on 11β-HSD1 but an increased expression of 11β-HSD2, which inactivates glucocorticoids. nih.gov These findings suggest a complex interaction that may vary between species and tissues. It is important to note that Trilostane and its metabolite, Epostane, have been shown to be specific inhibitors of 3β-HSD with no direct effect on other enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov

Structure Activity Relationship Sar Studies of 17 Ketotrilostane and Its Derivatives

Identification of Structural Moieties Critical for 3β-Hydroxysteroid Dehydrogenase Inhibition by 17-Ketotrilostane

The inhibitory activity of trilostane (B1684498) and its derivatives is highly dependent on specific structural features of the steroid scaffold. Docking studies and kinetic analyses have identified several key moieties that are critical for binding to and inhibiting 3β-HSD.

The 2α-cyano group is a hallmark of the trilostane structure and plays a significant role in its inhibitory mechanism. nih.gov Research comparing trilostane with an analog lacking this group, 4α,5α-epoxy-testosterone, has confirmed its importance. nih.gov The 2α-cyano group is believed to be anchored by the Ser124 residue within the active site of both 3β-HSD isoenzymes. nih.gov This interaction helps to properly position the inhibitor within the enzyme's active site. nih.gov

Modifications at the 17-position of the D-ring significantly influence the inhibitor's interaction with the enzyme. Trilostane possesses a 17β-hydroxyl group, while its active metabolite, this compound, has a keto group at this position. nih.govnih.gov Docking models predict that the group at C17 interacts with the Arg195 residue in the active site of 3β-HSD1. nih.gov This interaction is considered a key determinant of the inhibitor's binding affinity and specificity. nih.gov The introduction of other substituents at or near the D-ring, such as a 16-cyano group, has been explored to further enhance inhibitory potency and selectivity. science.govnih.gov

Elucidation of Amino Acid Residues in Enzyme Active Sites Crucial for this compound Binding and Inhibitory Mode

The selective inhibition of 3β-HSD isoenzymes by trilostane and its derivatives is attributed to key differences in the amino acid composition of their active sites. Through structural modeling, site-directed mutagenesis, and kinetic studies, researchers have identified several residues that are crucial for inhibitor binding and determining the mode of inhibition. nih.govscience.gov

Ser124: This residue is highly conserved and is predicted to form a hydrogen bond with the 2α-cyano group of trilostane. nih.govnih.gov This interaction serves as an anchor point for the inhibitor within the active sites of both 3β-HSD1 and 3β-HSD2. nih.gov Mutagenesis studies where Ser124 was altered confirmed its role in inhibitor binding. nih.gov

Met187 (in 3β-HSD1) vs. Thr187 (in 3β-HSD2): This amino acid difference is located near the NAD⁺ cofactor binding site and the steroid A-ring. nih.gov It is considered a primary reason for the 16-fold higher affinity of trilostane for 3β-HSD1 compared to 3β-HSD2. nih.gov The bulkier Met187 in 3β-HSD1 appears to facilitate a more favorable interaction with the inhibitor, leading to tighter binding. nih.gov In contrast, the Thr187 in 3β-HSD2 is predicted to interact with the cofactor, potentially altering the binding pocket in a way that is less favorable for trilostane. nih.gov

Arg195 (in 3β-HSD1) vs. Pro195 (in 3β-HSD2): This variation is another critical determinant of isoenzyme selectivity. nih.govscience.gov Docking studies suggest that the Arg195 residue in 3β-HSD1 interacts with the substituent at the 17-position of the steroid inhibitor. nih.gov The presence of Proline at this position in 3β-HSD2 creates a different binding environment, contributing to the lower affinity and different mode of inhibition observed for trilostane and its derivatives. science.govnih.gov The Arg195 residue is essential for the competitive inhibition of 3β-HSD1 by certain trilostane analogs. nih.gov

Ser194 (in 3β-HSD1) vs. Gly194 (in 3β-HSD2): While Arg195 plays a dominant role, the adjacent Ser194 also contributes to the specific binding of inhibitors to 3β-HSD1. science.govnih.gov Studies using chimeric enzymes have shown that both Ser194 and Arg195 are required for trilostane to bind competitively within the substrate-binding site of 3β-HSD1. nih.gov When Ser194 is mutated to Glycine (as in 3β-HSD2), trilostane's inhibition shifts to a noncompetitive mode, even if Arg195 is present. nih.gov

| Residue in 3β-HSD1 | Corresponding Residue in 3β-HSD2 | Role in Inhibitor Binding and Selectivity |

| Ser124 | Ser124 | Anchors the 2α-cyano group of the inhibitor in both isoenzymes. nih.gov |

| Met187 | Thr187 | Contributes to the 16-fold higher affinity of trilostane for 3β-HSD1. nih.gov |

| Arg195 | Pro195 | Interacts with the C17-substituent of the inhibitor; crucial for high-affinity, competitive binding in 3β-HSD1. nih.govnih.gov |

| Ser194 | Gly194 | Works in concert with Arg195 to enable competitive inhibition of 3β-HSD1 by trilostane. nih.gov |

Development and Characterization of Isoenzyme-Specific 3β-Hydroxysteroid Dehydrogenase Inhibitors Based on the this compound Scaffold

Leveraging the SAR insights, researchers have designed and synthesized novel inhibitors based on the this compound scaffold to achieve greater selectivity for 3β-HSD1. A prominent example is 2,16-Dicyano-4,5-epoxy-androstane-3,17-dione (DiCN-AND) , also known as 16-cyano-17-keto-trilostane. science.govnih.gov This compound retains the core structure of this compound but includes an additional cyano group at the 16α-position.

The characterization of DiCN-AND revealed a distinct and more selective inhibition profile compared to trilostane. science.govnih.gov While trilostane competitively inhibits 3β-HSD1 with a very high affinity (Ki = 0.10 µM) and noncompetitively inhibits 3β-HSD2 with a 16-fold lower affinity (Ki = 1.60 µM), DiCN-AND shows a different pattern. researchgate.net DiCN-AND also inhibits 3β-HSD1 competitively, but with a lower affinity (Ki = 4.7 µM). science.govnih.gov However, its inhibition of 3β-HSD2 is noncompetitive and significantly weaker, with a Ki of 30.7 µM, resulting in a 6.5-fold selectivity for the type 1 isoenzyme. science.govnih.gov

Studies using chimeric enzymes further clarified the structural basis for these differences. The competitive inhibition of DiCN-AND on 3β-HSD1 was found to be dependent solely on the presence of Arg195. nih.gov Unlike trilostane, DiCN-AND could still competitively inhibit a mutant 3β-HSD1 enzyme where Ser194 was replaced with Glycine. nih.gov However, when Arg195 was replaced with Proline (as in 3β-HSD2), the inhibition by DiCN-AND shifted to a noncompetitive mode with much lower affinity, similar to its effect on wild-type 3β-HSD2. nih.gov This demonstrates that the Arg195 residue is the key determinant for the competitive binding of DiCN-AND, and that modifying the D-ring of the inhibitor can alter its reliance on other active site residues like Ser194. nih.gov

These findings underscore the potential of using the this compound scaffold as a template for designing targeted 3β-HSD1 inhibitors for therapeutic applications. nih.gov

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Mode of Inhibition |

| Trilostane | 3β-HSD1 | 0.10 µM researchgate.net | Competitive researchgate.net |

| 3β-HSD2 | 1.60 µM researchgate.net | Noncompetitive researchgate.net | |

| S194G-1 Mutant | 0.67 µM nih.gov | Noncompetitive nih.gov | |

| DiCN-AND | 3β-HSD1 | 4.7 µM nih.gov | Competitive nih.gov |

| 3β-HSD2 | 30.7 µM nih.gov | Noncompetitive nih.gov | |

| S194G-1 Mutant | 29.5 µM nih.gov | Competitive nih.gov | |

| R195P-1 Mutant | 41.3 µM nih.gov | Noncompetitive nih.gov |

Advanced Analytical Methodologies for 17 Ketotrilostane Quantification in Research

High-Performance Liquid Chromatography (HPLC) Assays for 17-Ketotrilostane in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of this compound in various biological matrices, particularly plasma. nih.govgoogle.comnih.gov Several HPLC methods have been developed, often in conjunction with the analysis of the parent compound, trilostane (B1684498). These methods typically involve a liquid-liquid extraction step to isolate the compounds from the biological matrix, followed by chromatographic separation and detection. nih.gov

Research has demonstrated the utility of reversed-phase HPLC for this purpose. For instance, a method for assaying trilostane and this compound in rat plasma utilized a Spherisorb ODS column with a mobile phase of 1,4-dioxan-Sorenson's buffer (pH 5.0) at a 52:48 (v/v) ratio. nih.gov Detection was achieved by monitoring ultraviolet (UV) absorbance at 255 nm. nih.gov This particular method reported recoveries greater than 80% and a detection limit of 50 ng/ml for both compounds, with inter-day coefficients of variation below 10%. nih.gov

Other studies in human plasma have also employed octadecyl-substituted silica (B1680970) (ODS) columns, such as Hypersil, for the simultaneous determination of trilostane and this compound. google.comgoogle.com Additionally, methods using silica-based Partisil columns have been described. google.comgoogle.com The choice of stationary phase is critical, as some research indicates that silica-based stationary phases can lead to the degradation of trilostane, potentially affecting the accuracy of quantification. google.comgoogleapis.com To address this, methods using a styrene-divinylbenzene copolymer stationary phase have been developed, showing improved separation and stability. google.com

The mobile phase composition is another key parameter. Aqueous mobile phases, often buffered to a specific pH, are commonly used. google.comgoogle.com For example, a mobile phase consisting of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) has been successfully employed. google.com The pH of the mobile phase can range from 4 to 10, with a more preferred range of 7.5 to 9.0. google.comgoogle.com

The following table summarizes key parameters from a representative HPLC method for this compound analysis in rat plasma:

| Parameter | Value |

| Stationary Phase | Spherisorb ODS (250 mm x 4.6 mm I.D.) |

| Mobile Phase | 1,4-dioxan-Sorenson's buffer (pH 5.0) (52:48, v/v) |

| Detection Wavelength | 255 nm (UV) |

| Internal Standard | Ethisterone |

| Recovery | >80% |

| Detection Limit | 50 ng/ml |

| Inter-day CV | <10% |

| Data sourced from McGee J P, et al. (1991). nih.gov |

Thin Layer Chromatography (TLC) for Separation and Purification of this compound Metabolites

Thin Layer Chromatography (TLC) has been utilized in the study of trilostane and its metabolites, primarily for preparative separation and purification. google.comgoogle.com For instance, silica gels have been employed in preparative TLC methods to separate and purify trilostane metabolites. google.comgoogle.com Studies have also involved TLC analysis of human plasma containing trilostane using plates coated with silica gel. google.comgoogle.com

However, it is important to note that the use of silica-based stationary phases in TLC for trilostane analysis can be problematic. Research has shown that silica can cause degradation of trilostane, leading to the appearance of unknown impurities and potentially compromising the accuracy of the analysis. google.comgoogleapis.com One study demonstrated this by performing a two-dimensional TLC experiment where degradation was observed after the first dimension run on a silica plate. googleapis.com

In the context of metabolic studies in rats, metabolites of trilostane, including this compound (referred to as M-1 in the study), were isolated using successive column chromatography, which can be considered a form of liquid chromatography related to the principles of TLC. jst.go.jp The isolated metabolites were then characterized by other spectroscopic methods. jst.go.jp

A typical mobile phase used in silica-based TLC analysis of trilostane and its related compounds is a mixture of chloroform, methanol, and glacial acetic acid (e.g., 94:4:2 % v/v). google.comgoogleapis.com

The following table outlines a mobile phase system used in TLC for the analysis of trilostane and its metabolites:

| Component | Proportion (% v/v) |

| Chloroform | 94 |

| Methanol | 4 |

| Glacial Acetic Acid | 2 |

| Data sourced from a patent application describing investigations into trilostane stability on silica-based TLC. google.comgoogleapis.com |

Application of Mass Spectrometry (MS) in the Identification and Quantification of this compound

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of this compound. This technique offers high sensitivity and specificity, allowing for the confident identification of the metabolite and its precise measurement in complex biological matrices.

In studies on the metabolism of trilostane in rats, gas chromatography-mass spectrometry (GC-MS) was used to characterize isolated metabolites. jst.go.jp this compound (M-1) was identified by comparing its mass spectrum with that of an authentic sample. jst.go.jp

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for many quantitative bioanalytical applications due to its superior performance. While specific LC-MS/MS methods dedicated solely to this compound are not extensively detailed in the provided search results, the general applicability of this technique for quantifying drug metabolites in biological matrices is well-established. google.com It is used, for instance, to measure neurosteroid levels, including those affected by trilostane administration. researchgate.net

The high sensitivity of MS allows for the detection of low concentrations of metabolites, which is particularly important in pharmacokinetic studies. The specificity of MS, especially when using techniques like multiple reaction monitoring (MRM) in tandem MS, ensures that the signal detected is genuinely from the compound of interest and not from interfering substances in the matrix. capes.gov.br

Cytochemical Bioassays for Assessing Relative Bioactivity and Potency of this compound

Cytochemical bioassays provide a functional measure of the biological activity of this compound, specifically its ability to inhibit the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.govgoogle.comgoogleapis.com This type of assay is crucial because it assesses the compound's potency, which may not always directly correlate with its concentration as measured by physicochemical methods like HPLC.

One such bioassay is based on the inhibition of 3β-HSD activity in unfixed tissue sections of the dioestrous rat ovary. nih.govgoogleapis.com The assay measures the reduction in the formation of a colored formazan (B1609692) dye, which is produced by the enzymatic reaction. googleapis.com The amount of dye produced is inversely proportional to the inhibitory activity of the compound being tested. googleapis.com

Using this cytochemical bioassay, research has demonstrated that this compound is a more potent inhibitor of 3β-HSD than its parent compound, trilostane. nih.govgoogle.comgoogleapis.com Studies have shown that the relative potency of this compound compared to trilostane is approximately 1.71. nih.govgoogleapis.com This finding is significant as it suggests that the metabolite may be the major active agent when trilostane is administered. nih.gov

The bioassay has been used in conjunction with HPLC to provide a more complete picture of the pharmacological effects of trilostane. nih.govgoogle.comgoogleapis.com By comparing the total bioactivity measured by the cytochemical assay with the concentrations of trilostane and this compound measured by HPLC, researchers have found excellent correlation when the higher potency of the metabolite is taken into account. nih.gov This combined approach helps to confirm that no other major active metabolites are present in significant amounts. nih.gov

The following table presents the relative potency of this compound as determined by a cytochemical bioassay:

| Compound | Relative Potency (vs. Trilostane) | 95% Confidence Interval |

| This compound | 1.71 | 1.5 - 2.0 |

| Data sourced from Robertson, W. R., et al. (1984). nih.gov |

Preclinical and in Vitro Research Models for Investigating 17 Ketotrilostane Biological Effects

Ex Vivo Organ Culture Studies on Adrenal Gland Steroid Secretion under 17-Ketotrilostane Influence

Ex vivo organ culture, particularly of adrenal gland tissue, provides a vital platform for examining the direct effects of this compound on steroidogenesis in a preserved, complex anatomical and functional context. mdpi.comnih.gov

A significant body of research has utilized canine adrenal gland slices to investigate the inhibitory potency of this compound. nih.gov In these studies, adrenal tissue is stimulated with adrenocorticotropic hormone (ACTH) to induce steroid production, after which the inhibitory effects of trilostane (B1684498) and this compound are measured. nih.gov Such studies have consistently demonstrated that this compound is a more powerful inhibitor of cortisol and corticosterone (B1669441) secretion than its parent compound, trilostane. researchgate.netnih.gov

One key study determined that this compound is 4.9 times more potent at inhibiting cortisol secretion and 2.4 times more potent at inhibiting corticosterone secretion compared to trilostane in canine adrenal tissue. nih.gov The concentrations required to inhibit 50% of hormone secretion (IC50) were significantly lower for this compound, highlighting its enhanced activity. nih.gov

| Compound | Target Hormone | IC50 (ng/mL) | Relative Potency vs. Trilostane |

|---|---|---|---|

| Trilostane | Cortisol | 480 | 1x |

| This compound | Cortisol | 98.4 | 4.9x |

| Trilostane | Corticosterone | 95.0 | 1x |

| This compound | Corticosterone | 39.6 | 2.4x |

In Vitro Cellular and Subcellular Models for Studying this compound’s Enzymatic and Receptor-Mediated Activities

In vitro models, ranging from isolated enzymes to cultured cell lines, are indispensable for dissecting the specific molecular interactions of this compound. The primary mechanism of action for both trilostane and this compound is the competitive and reversible inhibition of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. mdpi.comwikipedia.org This enzyme is a critical bottleneck in the synthesis of numerous steroid hormones, including progesterone (B1679170), androstenedione (B190577), and consequently, cortisol and testosterone (B1683101). wikipedia.org

Studies using purified human 3β-HSD isoenzymes have shown that trilostane competitively inhibits the type 1 isoenzyme (prevalent in placenta and breast tumors) with a much higher affinity than the type 2 isoenzyme (found in the adrenal gland and gonads). nih.govresearchgate.net this compound is recognized as being more active than trilostane as a 3β-HSD inhibitor. nih.gov Research utilizing unfixed tissue sections from rat ovaries in a cytochemical bioassay determined the relative potency of this compound to be 1.71 times that of trilostane in inhibiting 3β-HSD activity.

Beyond its primary target, research suggests other potential enzymatic and receptor-mediated activities. For instance, studies on trilostane indicate it may also influence the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme that interconverts active cortisol and inactive cortisone. mdpi.comnih.gov Furthermore, some investigations have pointed towards interactions with steroid hormone receptors. While early work suggested no direct action on estrogen or androgen receptors, subsequent studies have indicated that trilostane and its metabolite, this compound, can modulate estrogen receptor isoforms, specifically increasing the binding affinity of estradiol (B170435) to the receptor. google.comgoogle.com There is also evidence that trilostane can act as an agonist at the androgen receptor. mdpi.comwikipedia.org

| Model System | Target | Finding | Reference |

|---|---|---|---|

| Rat Ovary Tissue Sections | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | This compound is 1.71 times more potent than trilostane. | dvm360.com |

| Rat Uterus Estrogen Receptors | Estrogen Receptor | Increases the apparent affinity of estradiol binding. | google.com |

| Prostate Cancer Cell Lines | Androgen Receptor | Trilostane (parent compound) acts as an agonist. | mdpi.com |

Research on this compound's Role in Neurosteroidogenesis Modulation in Experimental Brain Systems

Recent research has uncovered a significant role for trilostane, and by extension its active metabolite this compound, in modulating the synthesis of neurosteroids within the brain. mdpi.comresearchgate.net Neurosteroids, such as allopregnanolone (B1667786) and pregnenolone (B344588), are synthesized within the central nervous system and are potent modulators of neuronal excitability, primarily through their interaction with GABA-A receptors. mdpi.com

The administration of trilostane has been shown to increase the brain levels of several neurosteroids. mdpi.comresearchgate.net This effect is attributed to the inhibition of 3β-HSD by this compound, which blocks the conversion of pregnenolone to progesterone. mdpi.com This blockage leads to an accumulation of pregnenolone, which can then be shunted towards the synthesis of other neuroactive steroids. One study in healthy rats demonstrated that trilostane administration significantly increased the levels of pregnenolone, progesterone, 5α-dihydroprogesterone, and allopregnanolone in both the hippocampus and neocortex. researchgate.net

This modulation of neurosteroid levels is believed to underlie some of the observed effects of trilostane on the central nervous system, including potential antidepressant-like and anticonvulsant properties. mdpi.comresearchgate.net For example, the enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which inactivates allopregnanolone, is found in elevated levels in the brains of individuals with Alzheimer's disease. mdpi.com By increasing the substrate pool for neurosteroid synthesis, trilostane treatment, via this compound, may offer a strategy to compensate for depleted neurosteroid levels in certain neurological conditions. mdpi.com

| Neurosteroid | Brain Region | Observed Effect |

|---|---|---|

| Pregnenolone | Hippocampus & Neocortex | Significantly Increased |

| Progesterone | Hippocampus & Neocortex | Significantly Increased |

| 5α-dihydroprogesterone | Hippocampus & Neocortex | Significantly Increased |

| Allopregnanolone | Hippocampus & Neocortex | Significantly Increased |

Effects of this compound on Steroid Hormone Metabolism in Reproductive Tissues (e.g., Corpora Lutea)

The impact of this compound on steroidogenesis is not uniform across all tissues. In vitro studies using reproductive tissues, such as the corpus luteum (CL), have revealed a selective or attenuated effect compared to its potent action in the adrenal glands. mdpi.comresearchgate.net

An in vitro study investigating the influence of trilostane on steroid hormone metabolism in canine adrenal glands and corpora lutea highlighted this tissue specificity. researchgate.net Using radiolabeled pregnenolone (P5) and dehydroepiandrosterone (B1670201) (DHEA) as substrates, the study found that while trilostane significantly influenced P5 metabolism in the adrenal cortex in a dose- and time-dependent manner, its effect on the metabolism of both P5 and DHEA in the corpus luteum was not significant. researchgate.net

This suggests that the 3β-HSD enzyme in the corpus luteum may be a different isoform or less sensitive to inhibition by trilostane and its metabolites compared to the adrenal enzyme. researchgate.net This finding is consistent with observations that trilostane has limited efficacy in terminating pregnancy in some species, despite its ability to inhibit progesterone synthesis. mdpi.com The differential effect points to the existence of tissue-specific mechanisms of steroid regulation and suggests that the effects of this compound observed in adrenal models cannot be directly extrapolated to reproductive tissues without specific investigation. researchgate.netresearchgate.net

Emerging Research Frontiers and Theoretical Implications of 17 Ketotrilostane

Conceptual Frameworks for Understanding Metabolite-Driven Biological Activity and Therapeutic Efficacy

Research has demonstrated that 17-Ketotrilostane is not merely an incidental byproduct of Trilostane (B1684498) metabolism. In humans, it has been identified as a major plasma metabolite, with concentrations approximately three-fold higher than the parent compound. proquest.comsurrey.ac.uk Crucially, this compound is intrinsically more potent as an inhibitor of 3β-HSD than Trilostane itself. proquest.comsurrey.ac.uk Some studies indicate it is twice as active as the parent compound. proquest.com This superior inhibitory activity, combined with its higher plasma concentrations, strongly suggests that this compound is a principal contributor to the clinical efficacy observed after the administration of Trilostane. proquest.comsurrey.ac.uk

The metabolic relationship between Trilostane and this compound is characterized by a reversible interconversion. mdpi.comnih.gov This dynamic equilibrium means that Trilostane is conserved within the body, being metabolized to the more active this compound and then potentially reverting to the parent drug. nih.gov This framework challenges a simplistic view of drug action, highlighting a scenario where the metabolite is the primary effector, driving the therapeutic outcome through its enhanced biological activity.

Table 1: Comparative Potency of Trilostane and this compound

| Compound | Target Enzyme | Relative Potency | Key Finding |

|---|---|---|---|

| Trilostane | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Baseline | Parent compound, competitive inhibitor. nih.gov |

| This compound | 3β-hydroxysteroid dehydrogenase (3β-HSD) | 2x to 4.9x more potent than Trilostane | Major active metabolite, responsible for a significant portion of the drug's clinical efficacy. proquest.comnih.gov |

This table is based on data indicating this compound is intrinsically twice as active in humans and up to 4.9 times more potent in inhibiting cortisol secretion in ex vivo canine models. proquest.comnih.gov

Translational Research Directions from this compound Preclinical Findings to Broader Biological Systems

Translational research aims to bridge the gap between preclinical discoveries and clinical applications, a path well-defined by the study of this compound. wisc.edunih.gov Preclinical, ex vivo studies using canine adrenal glands have provided quantitative evidence of this compound's superior potency. These studies found that this compound was 4.9 times more potent in inhibiting cortisol secretion and 2.4 times more potent in inhibiting corticosterone (B1669441) secretion compared to Trilostane. nih.gov Such findings are foundational, offering a mechanistic explanation for the therapeutic effects seen in clinical settings and guiding further investigation. nih.govresearchgate.net

The potent inhibition of 3β-HSD by this compound has implications far beyond its initial therapeutic targets. Since 3β-HSD is crucial for steroid production in various tissues, its inhibition affects multiple biological systems. scbt.comnih.gov This has opened translational research avenues into oncology, particularly in hormone-dependent cancers. For instance, the parent drug Trilostane has been investigated in breast cancer and hepatocellular carcinoma, where inhibiting local steroid production can suppress tumor growth. nih.govnih.gov Given that this compound is the more active agent, understanding its specific contribution in these contexts is a key area for future research.

Furthermore, preclinical evidence suggests that inhibiting 3β-HSD can significantly impact metabolic processes. Studies on Trilostane have shown effects on glucose and lipid metabolism, as well as on the distribution of adipose tissue. jofem.org These findings point toward a potential translational application in treating metabolic syndrome. The enhanced potency of this compound makes it a central molecule of interest in exploring how modulating steroidogenesis can be leveraged to address broader systemic disorders like obesity and hyperlipidemia. jofem.org

Future Prospects for Designing Highly Selective Steroidogenesis Modulators Based on this compound Structural Insights

The chemical structure of this compound (2α-cyano-4α,5α-epoxy-androstane-3,17-dione) offers a valuable scaffold for the design of next-generation steroidogenesis modulators. nih.gov Its defining features—the cyano group, the epoxy ring, and critically, the ketone at the C17 position—are responsible for its potent, competitive inhibition of the 3β-HSD enzyme. scbt.com The increased potency of this compound compared to its parent compound, Trilostane (which has a hydroxyl group at C17), underscores the importance of this specific structural modification for enhancing binding affinity and inhibitory activity at the enzyme's active site.

Future drug design efforts can leverage these structural insights to develop new molecules with improved selectivity and efficacy. The goal is to create modulators that can differentiate between the various isoforms of 3β-HSD that exist in different tissues, such as the adrenal glands, gonads, and peripheral tissues. nih.govnih.gov By analyzing the crystal structure of 3β-HSD in complex with this compound or analogous ligands, researchers can map the specific molecular interactions that drive its inhibitory power. nih.gov This structure-activity relationship knowledge is crucial for the rational design of novel compounds. nih.gov

Computational modeling techniques, such as molecular docking and shape comparison algorithms, can be used to simulate how modifications to the this compound scaffold would affect binding to the target enzyme. nih.gov This allows for the virtual screening and optimization of new chemical entities designed to have higher selectivity, potentially reducing off-target effects and leading to safer and more effective therapeutic agents for a range of endocrine and metabolic disorders.

Integration of this compound Research with Systems-Level Metabolic Analysis Approaches

The action of this compound, while targeted at a single enzyme, initiates a cascade of effects throughout the complex network of steroid biosynthesis and metabolism. kegg.jpresearchgate.net A systems-level approach, particularly utilizing metabolomics, is essential to fully comprehend the broad physiological impact of this potent inhibitor. By inhibiting 3β-HSD, this compound blocks the progression of the steroidogenic pathway, leading to an accumulation of precursor steroids like pregnenolone (B344588) and dehydroepiandrosterone (B1670201) (DHEA), and a reduction in downstream hormones such as progesterone (B1679170), cortisol, aldosterone (B195564), and androstenedione (B190577). wikipedia.orgnih.gov

Metabolic analysis, or "steroidomics," allows for the simultaneous measurement of a wide array of steroid hormones and their metabolites in biological samples. Applying this technology to study the effects of this compound would provide a comprehensive snapshot of the global changes in the steroid profile. This systems-level view can uncover previously unknown metabolic shifts and pathway interactions. For example, it could elucidate the precise downstream consequences of 3β-HSD inhibition on androgen and estrogen synthesis, or its impact on mineralocorticoid and glucocorticoid balance. wikipedia.orgkegg.jp

Integrating these large-scale metabolic datasets with preclinical and clinical findings can lead to the discovery of novel biomarkers to monitor therapeutic efficacy and can provide a more holistic understanding of the drug's mechanism of action. researchgate.net This approach moves beyond the reductionist view of a single enzyme-inhibitor interaction to appreciate how modulating a key node in a metabolic network, like the inhibition of 3β-HSD by this compound, can have far-reaching consequences for integrated metabolic homeostasis.

Q & A

Basic Research Questions

Q. What are the key metabolic pathways and pharmacokinetic properties of 17-Ketotrilostane that influence experimental design?

- This compound is the primary metabolite of Trilostane, formed via reversible hepatic metabolism. Both compounds exhibit rapid clearance (elimination half-life: 1.2 hours) and renal excretion. Due to their interconversion in vivo, researchers must account for dynamic equilibrium in pharmacokinetic studies. For instance, plasma sampling within 6–8 hours post-administration is critical, as both compounds are undetectable afterward .

- Methodological Note : Use repeated blood sampling at short intervals (e.g., every 30 minutes) to capture peak metabolite levels, which are 3× higher than Trilostane and more potent in inhibiting 3β-hydroxysteroid dehydrogenase (3β-HSD) .

Q. How can researchers quantitatively analyze this compound in biological samples?

- High-performance liquid chromatography (HPLC) is the gold standard. A validated method involves reverse-phase chromatography with UV detection, optimized for separating this compound from Trilostane in plasma. Sensitivity thresholds of 5 ng/mL are achievable with proper sample preparation (e.g., protein precipitation) .

- Methodological Note : Include internal standards (e.g., deuterated analogs) to control for matrix effects and ensure reproducibility across batches .

Q. What in vitro models are suitable for studying this compound’s enzymatic inhibition?

- Use adrenal or gonadal cell lines expressing 3β-HSD to assess inhibition kinetics. Dose-response curves should compare this compound with Trilostane, as the metabolite exhibits higher inhibitory activity (IC50 values typically 30–50% lower). Normalize results to cellular protein content to account for variability .

Advanced Research Questions

Q. How should experimental designs address the reversible interconversion between Trilostane and this compound?

- Employ compartmental pharmacokinetic modeling to simulate bidirectional metabolism. Parameters like rate constants (k1 for conversion to this compound, k2 for reversal) must be derived from in vivo data. Validate models using nonlinear mixed-effects approaches (e.g., NONMEM) to account for inter-subject variability .

- Data Contradiction Alert : Early studies assumed irreversible metabolism, but recent evidence of reversibility necessitates revised protocols to avoid underestimating Trilostane’s residual activity .

Q. How can conflicting data on this compound’s role in enzyme inhibition be resolved?

- Discrepancies arise from differences in assay conditions (e.g., pH, cofactor concentrations). Standardize assays using recombinant 3β-HSD isoforms and physiological cofactors (NAD+ for dehydrogenase activity). Meta-analyses should stratify results by experimental conditions to identify confounding variables .

Q. What strategies optimize the integration of this compound data into systematic reviews?

- Apply PRISMA guidelines with search terms covering both parent and metabolite terms (e.g., "Trilostane AND (metabolite OR this compound)"). Use PICO frameworks to structure questions:

- P opulation: Animal/human models of hypercortisolism.

- I ntervention: this compound exposure.

- C omparison: Trilostane or other 3β-HSD inhibitors.

- O utcome: Cortisol suppression efficacy .

Q. What are the ethical and practical considerations for longitudinal studies on this compound’s renal excretion?

- Longitudinal designs must balance frequent urine sampling (to capture rapid clearance) with ethical constraints in animal/human studies. Use non-invasive biomarkers (e.g., urinary cortisol-to-creatinine ratios) to reduce sampling frequency. Ensure compliance with institutional review boards (IRBs) for protocols involving repeated measurements .

Methodological Resources

- Analytical Validation : Refer to Brown et al. (1985) for HPLC protocols .

- Pharmacokinetic Modeling : Higgins & Green’s Cochrane Handbook provides guidance on systematic review integration .

- Ethical Frameworks : Arksey & O’Malley’s scoping methodology aligns with FINER criteria for feasible, ethical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.